4-(2-Chlorophenyl)-3-fluorophenol
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Overview
Description
4-(2-Chlorophenyl)-3-fluorophenol is an aromatic compound characterized by the presence of a chlorophenyl group and a fluorophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-3-fluorophenol typically involves the reaction of 2-chlorophenol with a fluorinating agent under controlled conditions. One common method involves the use of a fluorinating reagent such as Selectfluor in the presence of a catalyst. The reaction is carried out in an organic solvent like acetonitrile at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, including temperature, pressure, and reagent flow rates. This ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Chlorophenyl)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Shares the chlorophenyl group but lacks the fluorophenol group.
3-Fluorophenol: Contains the fluorophenol group but lacks the chlorophenyl group.
4-Chlorophenyl-3-fluorophenol: A positional isomer with different substitution patterns on the aromatic ring.
Uniqueness
4-(2-Chlorophenyl)-3-fluorophenol is unique due to the presence of both chlorophenyl and fluorophenol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
4-(2-chlorophenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKZUZXBFBMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684207 |
Source
|
Record name | 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-41-3 |
Source
|
Record name | 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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